7-ethoxy-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
The compound 7-ethoxy-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a polycyclic heterocyclic molecule featuring a benzoxazine core fused with pyrazole and benzo rings. Its molecular formula is C23H22N2O3, with a molecular weight of 374.4 g/mol . Key structural features include:
- Ethoxy group at position 7, influencing solubility and steric effects.
- Furan-2-yl substituent at position 5, contributing π-electron-rich properties.
- 4-Methoxyphenyl group at position 2, enhancing electronic delocalization.
X-ray crystallography and spectroscopic methods (e.g., NMR, IR) are critical for structural elucidation .
Properties
IUPAC Name |
7-ethoxy-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-3-27-20-7-4-6-17-19-14-18(15-9-11-16(26-2)12-10-15)24-25(19)23(29-22(17)20)21-8-5-13-28-21/h4-13,19,23H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGUYWZGWINNMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)OC)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Ethoxy-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a complex structure combining a furan ring and a pyrazolo[1,5-c][1,3]benzoxazine core, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of the compound is with a molecular weight of 390.4 g/mol. The compound's structure includes various functional groups that may influence its biological activity. The IUPAC name is 7-ethoxy-2-(furan-2-yl)-5-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O4 |
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | 7-ethoxy-2-(furan-2-yl)-5-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| InChI Key | RWFBLRXAVJDUKE-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that utilize specific reagents and controlled conditions to achieve high yields. Common methods include:
- Oxidation : Using potassium permanganate to form oxides.
- Reduction : Employing sodium borohydride to create reduced derivatives.
- Substitution : Reactions where functional groups are replaced by other groups.
Antimicrobial Properties
Research indicates that derivatives of similar nitrogen-based heterocycles exhibit significant antibacterial activity. For example, compounds with structural similarities have shown effectiveness against various bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus. Specifically:
- Antibacterial Activity : The compound's structural features suggest potential antibacterial properties comparable to known antibiotics like ciprofloxacin .
Anticancer Potential
Studies on related pyrazolo compounds suggest that they may possess anticancer properties. The mechanism often involves the modulation of specific cellular pathways through interaction with enzymes or receptors involved in cancer progression.
Case Studies
A review of various studies highlights the promising biological activities of similar compounds:
- Study on Antibacterial Activity : A series of thiazole derivatives were synthesized and tested against E. coli, S. aureus, and B. subtilis. The results indicated that certain derivatives exhibited superior activity due to the presence of electron-donating groups .
- Antiviral Activity : Research has identified N-heterocycles as potential antiviral agents, showcasing their ability to inhibit viral replication in cell cultures .
The biological activity of this compound is believed to involve:
- Interaction with Enzymes : Targeting specific enzymes that play roles in metabolic pathways.
- Receptor Modulation : Affecting receptor activity linked to various biological processes.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison of Selected Derivatives
Key Observations:
Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl group in the target compound donates electrons via its methoxy substituent, enhancing resonance stabilization . Halogenated derivatives (e.g., 5-Br, 7,9-Cl) show increased molecular weight and reactivity, which may correlate with higher cytotoxicity .
Alkoxy Chain Length :
Table 2: Bioactivity and Drug-Likeness Comparison
Research Findings:
- Antimicrobial Activity : Spiro-fused derivatives (e.g., 2-(4-substitutedphenyl)-1,10b-dihydrospiro compounds) demonstrated significant antibacterial and antifungal activities, with MIC values as low as 50 μg/mL .
- Bioavailability : Pyridinyl-substituted derivatives () meet Lipinski’s and Veber’s rules, suggesting favorable oral absorption and metabolic stability .
- Toxicity Concerns : Nitro- and bromo-substituted compounds () may pose mutagenic risks due to electrophilic substituents, necessitating further safety profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
